

Physical and chemical properties of (+)-p-Menth-1-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-p-Menth-1-ene

Cat. No.: B075483

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **(+)-p-Menth-1-ene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-p-Menth-1-ene, a chiral monoterpenene, is a versatile compound with applications in chemical synthesis and as a potential building block in drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an analysis of its characteristic spectroscopic data. The information is presented to support further research and application of this compound in various scientific fields.

Physical Properties

(+)-p-Menth-1-ene is a colorless liquid with a characteristic hydrocarbon-like odor.^[1] Its key physical properties are summarized in the tables below.

Table 1: General and Physical Properties of **(+)-p-Menth-1-ene**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈	[1] [2]
Molecular Weight	138.25 g/mol	[1] [3]
Appearance	Colorless liquid	[1]
Odor	Hydrocarbon-like	[1]
Boiling Point	175-177 °C	[1]
Density	0.823 g/mL at 20 °C	[1]
Refractive Index (n ²⁰ /D)	1.457	[4]
Flash Point	35 °C	[4]

Table 2: Solubility and Optical Properties of **(+)-p-Menth-1-ene**

Property	Value	Source
Solubility in Water	Insoluble	[1]
Solubility in Organic Solvents	Soluble in alcohol, miscible with oils	[1]
Specific Rotation ([α])	A specific value for the optical rotation of (+)-p-Menth-1-ene is not consistently reported in publicly available literature. The "(+)" designation indicates dextrorotation.	

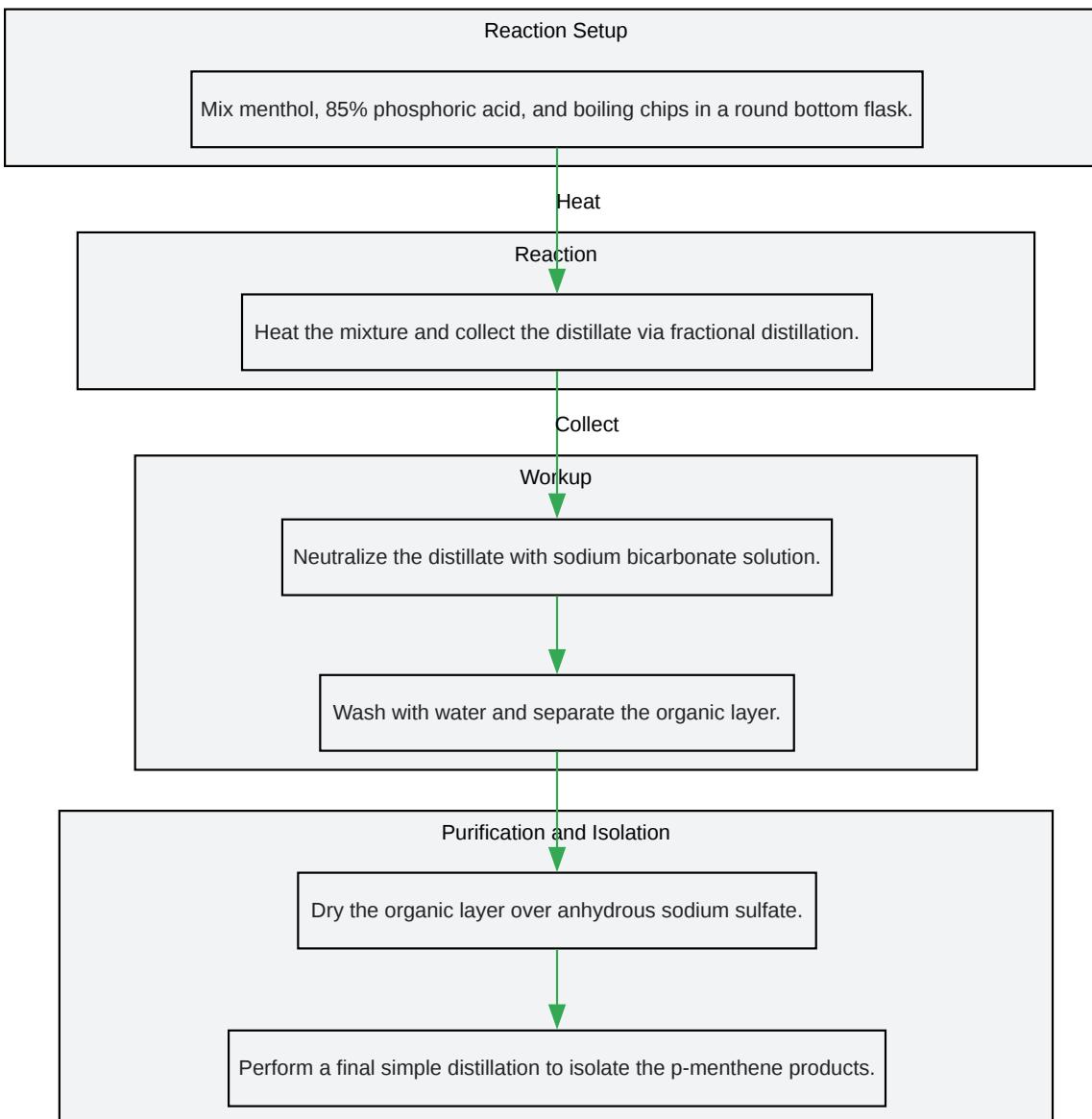
Chemical Properties and Reactivity

The chemical reactivity of p-menth-1-ene is primarily dictated by the presence of the endocyclic double bond. It undergoes typical alkene reactions such as hydrogenation, oxidation, and halogenation.

Oxidation

Oxidation of p-menth-1-ene with strong oxidizing agents like potassium permanganate (KMnO_4) leads to the cleavage of the double bond. This reaction is a classical method for structure elucidation.^[5] Under hot, acidic conditions, the reaction breaks the $\text{C}=\text{C}$ bond, yielding ketones and carboxylic acids depending on the substitution pattern of the alkene.^[6] For p-menth-1-ene, this would result in the formation of a keto-acid. Under cold, dilute, and alkaline conditions, syn-dihydroxylation occurs to form a diol.^[6]^[7]

Bromination


p-Menth-1-ene reacts with bromine (Br_2) or other brominating agents like pyridine hydrobromide perbromide in an electrophilic addition reaction across the double bond to yield a dibromide derivative.^[5] This reaction is characteristic of unsaturated hydrocarbons.

Experimental Protocols

Synthesis of p-Menthenes by Dehydration of Menthol

A common and straightforward method for the synthesis of p-menthenes is the acid-catalyzed dehydration of menthol. This E1 elimination reaction typically yields a mixture of p-menth-1-ene and other isomers.

Workflow for Dehydration of Menthol

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of p-menthenes from menthol.

Detailed Methodology:

- Reaction Setup: In a 250 mL round-bottom flask, combine 25 mL of menthol, 5 mL of 85% phosphoric acid, and 4-8 boiling chips.
- Fractional Distillation: Assemble a fractional distillation apparatus with the reaction flask. Heat the mixture to initiate the dehydration reaction and collect the distillate, which will be a mixture of p-menthene isomers and water.
- Workup: Transfer the collected distillate to a separatory funnel. Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution. Subsequently, wash the organic layer with water.
- Isolation and Drying: Separate the organic layer (the p-menthene mixture) and dry it over anhydrous sodium sulfate to remove residual water.
- Final Purification: Perform a simple distillation of the dried product to obtain the purified p-menthene isomers. The composition of the product mixture can be analyzed by gas chromatography (GC).

Synthesis of (+)-p-Menth-1-ene from (R)-(+)-Limonene

(+)-p-Menth-1-ene can be synthesized with high selectivity by the partial hydrogenation of (R)-(+)-limonene. This method takes advantage of the differential reactivity of the two double bonds in limonene.

Reaction Scheme for the Hydrogenation of Limonene

(R)-(+)-Limonene

H₂, Pt/C Catalyst

(+)-p-Menth-1-ene

[Click to download full resolution via product page](#)

Caption: Selective hydrogenation of (R)-(+)-limonene.

General Procedure:

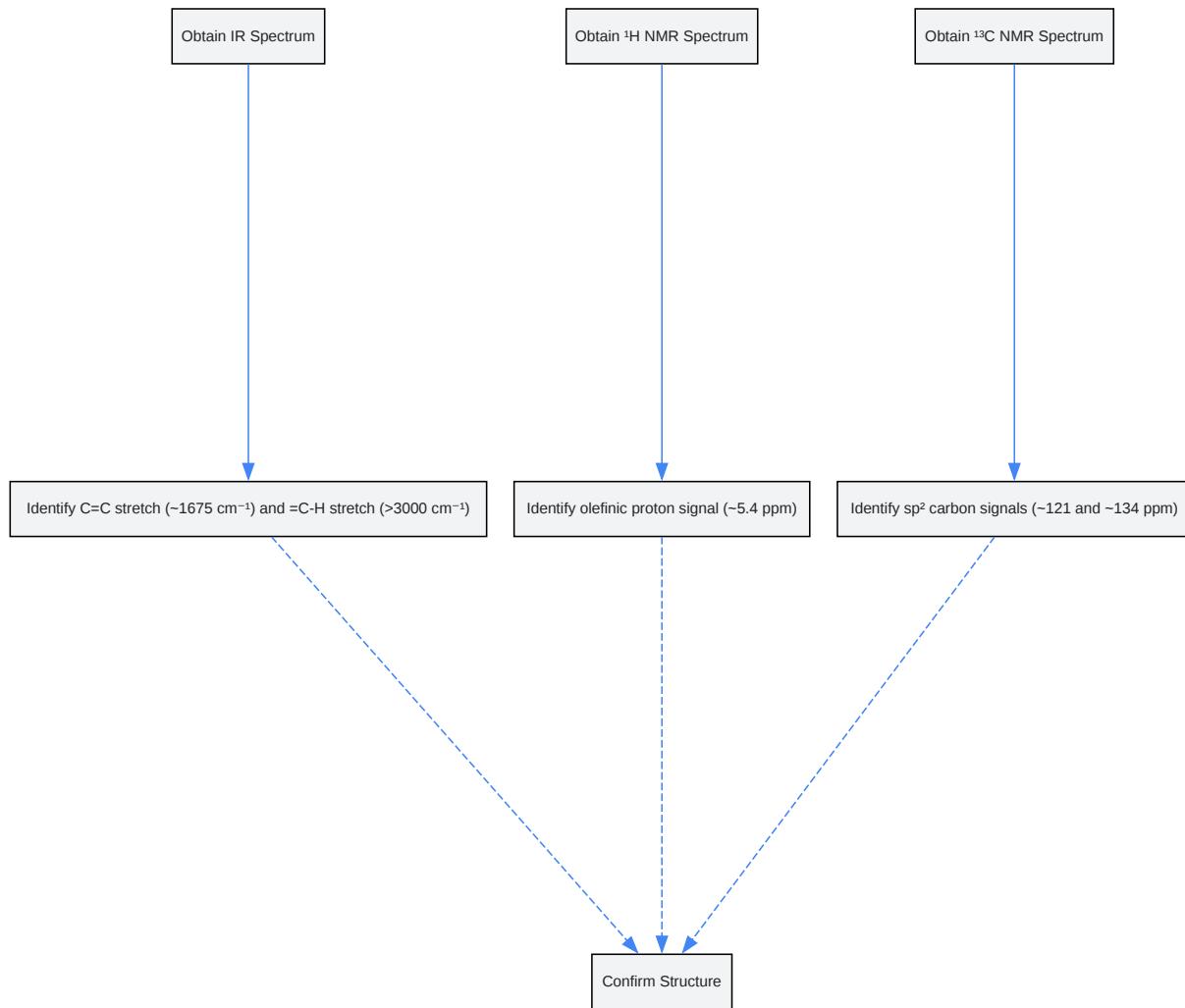
The selective hydrogenation of the exocyclic double bond of (R)-(+)-limonene is typically carried out using a heterogeneous catalyst, such as platinum on carbon (Pt/C), under a hydrogen atmosphere.^[8] The reaction conditions, including hydrogen pressure, temperature, and solvent, are optimized to favor the formation of **(+)-p-menth-1-ene** over the fully hydrogenated p-menthane.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of p-menth-1-ene can be confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts are indicative of the electronic environment of the protons and carbons in the molecule.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for p-Menth-1-ene


Atom	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm)	Multiplicity
C1	~134	-	Singlet
C2	~121	~5.4	Broad Singlet
C3	~31	~1.9	Multiplet
C4	~41	~2.1	Multiplet
C5	~30	~1.3	Multiplet
C6	~27	~1.8	Multiplet
C7 (Methyl on C1)	~23	~1.6	Singlet
C8 (CH of Isopropyl)	~32	~1.7	Multiplet
C9, C10 (Methyls of Isopropyl)	~20	~0.9	Doublet

Note: These are approximate chemical shifts. Actual values may vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum of p-menth-1-ene displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Workflow for Spectroscopic Identification

[Click to download full resolution via product page](#)

Caption: Logic flow for the spectroscopic identification of p-menth-1-ene.

Key IR Absorption Bands:

- $\sim 3015 \text{ cm}^{-1}$: =C-H stretch (vinylic C-H)
- 2960-2850 cm^{-1} : C-H stretch (aliphatic)
- $\sim 1675 \text{ cm}^{-1}$: C=C stretch (endocyclic alkene)
- $\sim 1450 \text{ cm}^{-1}$: C-H bend (aliphatic)
- $\sim 800 \text{ cm}^{-1}$: =C-H bend (out-of-plane)

The presence of the C=C stretching vibration and the vinylic C-H stretch are key diagnostic peaks for confirming the alkene functionality.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **(+)-p-menth-1-ene**. The experimental protocols for its synthesis and its characteristic spectroscopic data have been presented to aid researchers in their work with this compound. The information compiled herein serves as a valuable resource for those in the fields of organic synthesis, natural product chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (+)-P-MENTH-1-ENE | 1195-31-9 [chemicalbook.com]
- 2. (+)-P-menth-1-ene | 1195-31-9 [chemnet.com]

- 3. (+)-p-Menth-1-ene | C10H18 | CID 70954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. cognitoedu.org [cognitoedu.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [Physical and chemical properties of (+)-p-Menth-1-ene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075483#physical-and-chemical-properties-of-p-menth-1-ene\]](https://www.benchchem.com/product/b075483#physical-and-chemical-properties-of-p-menth-1-ene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com